molecular formula C15H17N5O2 B2504354 N-[4-[3-(Triazol-1-ylmethyl)azetidine-1-carbonyl]phenyl]acetamide CAS No. 2320885-19-4

N-[4-[3-(Triazol-1-ylmethyl)azetidine-1-carbonyl]phenyl]acetamide

Cat. No. B2504354
CAS RN: 2320885-19-4
M. Wt: 299.334
InChI Key: BNOFNQHAUXXEQO-UHFFFAOYSA-N
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Description

Triazoles are a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They exist in two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . Triazoles are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest due to their versatile biological activities . Various methods have been developed for the synthesis of 1,2,4-triazole via multistep synthetic routes . These methods often feature high regioselectivity, good functional group tolerance, and a wide substrate scope .


Molecular Structure Analysis

Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .


Chemical Reactions Analysis

The chemical reactions of triazoles are diverse due to the presence of multiple nitrogen atoms in the ring. These reactions often involve the formation or breaking of bonds with the nitrogen atoms, leading to a variety of products .

Mechanism of Action

The mechanism of action of triazole compounds is often related to their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Future Directions

The future research directions in the field of triazole chemistry are likely to involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

N-[4-[3-(triazol-1-ylmethyl)azetidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-11(21)17-14-4-2-13(3-5-14)15(22)19-8-12(9-19)10-20-7-6-16-18-20/h2-7,12H,8-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOFNQHAUXXEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide

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